molecular formula C18H12ClN3O2S B2789325 N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-95-7

N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2789325
CAS RN: 941913-95-7
M. Wt: 369.82
InChI Key: FAZVIIMOCYWFFA-UHFFFAOYSA-N
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Description

“N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, including anti-tubercular activity . They have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Synthesis Analysis

The synthesis of this compound involves several steps. The title compound was synthesized with a yield of 65% . The 1H NMR and 13C NMR spectral data were used to confirm the structure of the synthesized compound .


Molecular Structure Analysis

The molecular structure of “N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” was confirmed based on IR, 1H, 13C NMR, and mass spectral data . The compound has a complex structure with multiple aromatic rings and functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include coupling reactions and condensation reactions . The exact details of these reactions are not provided in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide” were determined using various spectroscopic techniques. The 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz) spectral data were used to analyze the structure of the compound . The mass spectral data provided information about the molecular weight of the compound .

Future Directions

Future research could focus on further modifying the structure of the compound to enhance its biological activity. For instance, the sulfur in the compound could be replaced with oxygen, or one carbon at the central ring could be removed to obtain an indene derivative . Further studies could also investigate the exact mechanism of action of the compound and its potential applications in medicine.

properties

IUPAC Name

N-benzyl-N-(4-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O2S/c19-13-7-4-8-15-16(13)21-18(25-15)22(11-12-5-2-1-3-6-12)17(23)14-9-10-20-24-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZVIIMOCYWFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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